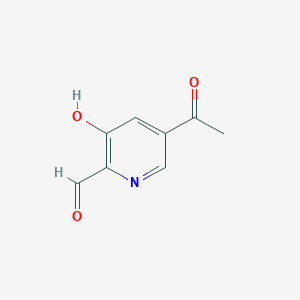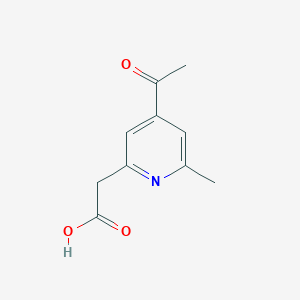
(4-Acetyl-6-methylpyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Acetyl-6-methylpyridin-2-YL)acetic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol This compound is characterized by the presence of a pyridine ring substituted with acetyl and methyl groups, as well as an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-6-methylpyridin-2-YL)acetic acid typically involves the functionalization of pyridine derivatives. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of titanacyclopropanes to achieve regioselective C2-H alkylation of pyridine N-oxides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of heterogeneous catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Acetyl-6-methylpyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Acetyl-6-methylpyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (4-Acetyl-6-methylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing biochemical reactions and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are used in drug discovery.
Thiazole derivatives: These compounds have diverse biological activities and are used in the development of pharmaceuticals.
Uniqueness: (4-Acetyl-6-methylpyridin-2-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of acetyl, methyl, and acetic acid groups makes it a versatile intermediate
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
2-(4-acetyl-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-3-8(7(2)12)4-9(11-6)5-10(13)14/h3-4H,5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
ZHNDMBLUXFLLPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)CC(=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



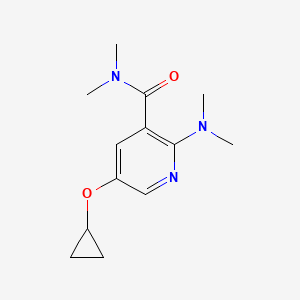
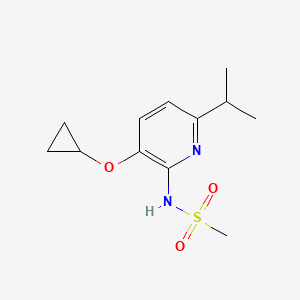

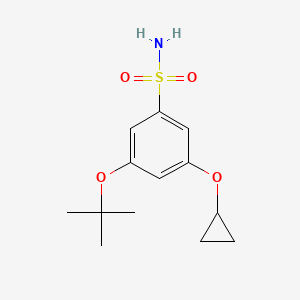
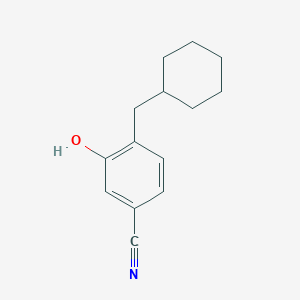
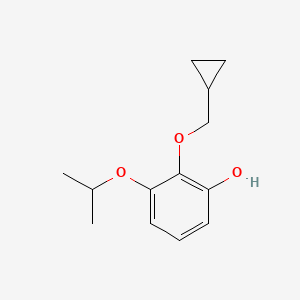

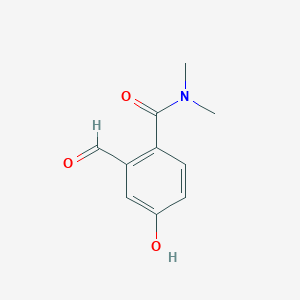

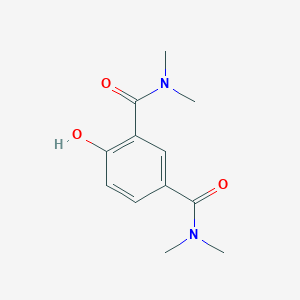

![1-[3-Amino-5-(aminomethyl)phenyl]ethanone](/img/structure/B14838384.png)
